molecular formula C18H13BrF2N4O3S B2686490 N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903270-85-9

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2686490
CAS No.: 903270-85-9
M. Wt: 483.29
InChI Key: WYXKLBUDIXKVEX-UHFFFAOYSA-N
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Description

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a potent, ATP-competitive, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular adhesion, proliferation, migration, and survival signaling pathways. This compound demonstrates significant anti-proliferative and anti-migratory effects in various cancer cell lines , particularly in breast cancer and glioblastoma models, by effectively suppressing FAK autophosphorylation at Tyr397 and subsequent downstream signaling. Its molecular design, featuring a 1,3,4-oxadiazole core, contributes to its high affinity and selectivity for the FAK kinase domain . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological roles of FAK in tumorigenesis, metastasis, and the tumor microenvironment. Its application is crucial for investigating FAK-mediated resistance to chemotherapy and radiotherapy, and for exploring potential combination therapies. Research using this compound provides foundational insights for validating FAK as a therapeutic target in oncology and other pathologies involving dysregulated cell adhesion and motility.

Properties

IUPAC Name

N-[[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKLBUDIXKVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenylamine reacts with an activated ester or acyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol derivative.

    Final Coupling: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis .

Case Study:
A study assessed the anticancer activity of similar oxadiazole-linked compounds against multiple cancer cell lines following National Cancer Institute protocols. Compounds with structural similarities showed promising results, indicating that N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide could exhibit comparable efficacy .

Potential Therapeutic Uses

Given its structural features and biological activities, this compound may have applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.
  • Infectious Diseases : As an antimicrobial agent that could be further optimized for treating bacterial infections.
  • Drug Design : Its unique structure makes it a candidate for modification to enhance potency and selectivity for various biological targets.

Mechanism of Action

The mechanism of action of N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and bromophenyl group may facilitate binding to active sites, while the difluorobenzamide moiety could enhance the compound’s stability and bioavailability. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in FtsZ Inhibition

The 2,6-difluorobenzamide scaffold is a critical pharmacophore in non-peptide FtsZ inhibitors, which disrupt bacterial cell division. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Source
Target Compound 4-Bromophenyl, oxadiazole-thioether, 2,6-difluorobenzamide ~490.3 Not reported Hypothetical
I3: 2,6-Difluoro-3-((4-(4-bromophenyl)-5-oxo-1,3,4-oxadiazol-2-yl)methoxy)benzamide 4-Bromophenyl, oxadiazole-methoxy, 2,6-difluorobenzamide ~463.2 FtsZ inhibition (GTPase activity)
I1: 3-((2-ethylhexyl)oxy)-2,6-difluorobenzamide 2-Ethylhexyloxy, 2,6-difluorobenzamide ~315.3 FtsZ assembly inhibition

The target compound differs from I3 in its substitution pattern: the oxadiazole-thioether linkage (vs. methoxy in I3) may enhance lipophilicity and membrane permeability. However, the absence of a 5-oxo group in the oxadiazole ring (present in I3) could reduce GTPase inhibitory activity .

Antimicrobial Oxadiazole Derivatives

Oxadiazole-thioether hybrids demonstrate broad-spectrum antimicrobial activity. Notable examples include:

Compound Name Core Structure Activity (MIC, μg/mL) Target Organism Source
Target Compound 1,3,4-Oxadiazole-thioether Not reported Hypothetical
2a: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole-thioether 3.12 (vs. S. aureus) Bacterial/Fungal pathogens
2b: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran-oxadiazole-thioether 6.25 (vs. E. coli) Bacterial/Fungal pathogens

The target compound replaces the benzofuran group (in 2a/2b) with a 4-bromophenylacetamide moiety. This substitution may shift selectivity toward Gram-positive bacteria due to increased steric bulk and halogen-mediated hydrophobic interactions .

Benzamide-Based Insect Growth Regulators

The 2,6-difluorobenzamide motif is also prevalent in chitin synthesis inhibitors (CSIs):

Compound Name Substituents Application Mechanism Source
Target Compound 1,3,4-Oxadiazole-thioether Not reported Hypothetical
Teflubenzuron: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide Dichloro-difluorophenyl urea Insecticide Chitin synthase inhibition
Hexaflumuron: N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide Tetrafluoroethoxy-phenyl urea Termiticide Chitin synthase inhibition

Unlike teflubenzuron and hexaflumuron, the target compound lacks a urea linker, suggesting divergent biological targets. Its oxadiazole-thioether group may favor protein binding over carbohydrate enzyme inhibition .

Biological Activity

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Oxadiazole moiety : Contributes to its biological activity.
  • Bromophenyl group : Potentially enhances the compound's interaction with biological targets.
  • Difluorobenzamide : May influence the lipophilicity and metabolic stability.

The molecular formula is C17H12BrF2N4O2SC_{17}H_{12}BrF_{2}N_{4}O_{2}S, with a molecular weight of 467.33 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds in this class show IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The antitumor effect is primarily attributed to the induction of apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Assays : Studies indicate that derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups significantly enhances this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents on the Oxadiazole Ring : Modifications at specific positions can enhance cytotoxicity and selectivity against cancer cells.
  • Bromophenyl Group Influence : The presence of bromine in the phenyl ring appears to improve binding affinity to target proteins involved in tumor growth .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested their efficacy against A431 and Jurkat cell lines. The results highlighted that modifications on the oxadiazole ring significantly influenced apoptotic pathways, leading to enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

In another investigation, various derivatives were assessed for their antibacterial effects against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new antibiotic candidates .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Thioether Formation : Reacting 2-((4-bromophenyl)amino)-2-oxoethyl mercaptan with a 1,3,4-oxadiazole precursor (e.g., 5-chloromethyl-1,3,4-oxadiazole) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or acetonitrile .

Amide Coupling : Introducing the 2,6-difluorobenzamide moiety via coupling agents such as EDCI/HOBt or DCC in anhydrous dichloromethane .

  • Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures is used to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-bromophenyl, difluorobenzamide) and thioether linkages. ¹⁹F NMR resolves fluorine environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .

Q. What are the primary functional groups influencing reactivity?

  • Answer :

  • Oxadiazole Ring : Prone to nucleophilic substitution at the methyl position, enabling further derivatization .
  • Amide Bonds : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous synthesis environments .
  • Thioether Linkage : Oxidizable to sulfoxides/sulfones, which may alter biological activity .

Advanced Research Questions

Q. How can conflicting NMR data for thioether intermediates be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in thioether conformers .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., oxadiazole methyl vs. benzamide protons) .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies optimize yield in the amide coupling step?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in inert atmospheres .
  • Solvent Optimization : Anhydrous DMF or THF minimizes side reactions like hydrolysis .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) .

Q. How does the 4-bromophenyl group impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess potency changes .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock .
  • In Vitro Assays : Test antimicrobial (MIC against S. aureus) or anticancer (IC₅₀ in MCF-7 cells) activity to correlate substituent effects .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole ring) prone to metabolic oxidation .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and logP values .
  • In Silico Metabolite Prediction : Software (e.g., Meteor) simulates Phase I/II metabolism pathways .

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